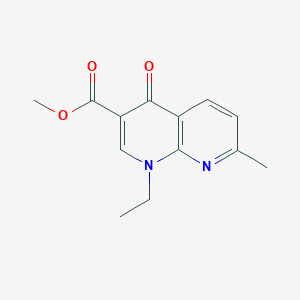

1-乙基-7-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸甲酯

描述

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes

科学研究应用

环境友好合成

该化合物已用于新型混合药效团的环境友好合成 . 这些药效团源自萘啶酸和1,3-二苯基丙-2-烯-1-酮的协同作用 .

抗氧化潜力

合成的混合化合物,包括“1-乙基-7-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸甲酯”,已显示出显著的抗氧化潜力 . 其中一些化合物具有明显的抗坏血酸当量铁还原抗氧化能力(FRAP)和金属螯合能力 .

混合分子合成

该化合物用于合成多功能有机化合物的混合分子 . 这种方法有助于解决单一药物无法单独治疗疾病的问题 .

抗菌剂

该化合物已被用于合成氟喹诺酮类多靶点混合药效团作为抗菌剂 .

细胞毒性和成纤维细胞活性

一系列新型查耳酮-香豆素混合药效团,包括该化合物,显示出相当大的细胞毒性和成纤维细胞活性 .

抗寄生虫活性

喹啉的卤代衍生物被广泛用作抗寄生虫化合物,通过其衍生化探索以增强其抗阿米巴活性 . 通过咪唑和喹啉部分协同作用合成的化合物,比其前体分子具有明显的抗寄生虫活性 .

生物活性

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

The compound belongs to the naphthyridine class, which is known for its broad spectrum of biological activities. The molecular formula is with a molecular weight of approximately 250.26 g/mol. Its structural characteristics contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.26 g/mol |

| IUPAC Name | Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism prevents bacterial growth and replication, making it a potential candidate for developing new antibiotics .

In a study conducted on various naphthyridine derivatives, including methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, it was found to have significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression . For instance, methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate showed promising results in reducing cell viability in human cancer cell lines.

The primary mechanism of action involves the inhibition of bacterial DNA gyrase. By interfering with this enzyme's function, the compound disrupts the replication process in bacteria. Additionally, the anticancer effects may be attributed to the induction of oxidative stress and subsequent apoptosis in tumor cells .

Synthesis Methods

The synthesis of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common method includes:

- Formation of Naphthyridine Core : Utilizing starting materials such as ethyl acetoacetate and appropriate amines.

- Carboxylation : Introducing a carboxyl group at the 3-position through reaction with carbon dioxide or related reagents.

- Methylation : Finally, methylation is performed to obtain the desired product.

This synthetic route can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity Assessment

In vitro studies on human breast cancer cell lines demonstrated that treatment with methyl 1-ethyl-7-methyl-4-oxo-naphthyridine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

属性

IUPAC Name |

methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-15-7-10(13(17)18-3)11(16)9-6-5-8(2)14-12(9)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXZNPSPJMKMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331311 | |

| Record name | methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63475-29-6 | |

| Record name | methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。